![molecular formula C55H41N B13931871 N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[9H-fluoren]-4-amine](/img/structure/B13931871.png)
N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[9H-fluoren]-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[9H-fluoren]-4-amine: is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its spirobi[fluorene] core, which imparts significant stability and rigidity, making it an excellent candidate for use in organic electronics and photonics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[9H-fluoren]-4-amine typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the following steps :
Formation of 2-bromo-9-fluorenone: This intermediate is synthesized from fluorene through bromination and oxidation reactions.
Grignard Reaction: The 2-bromo-9-fluorenone undergoes a Grignard reaction with a suitable Grignard reagent to form 2-bromo-9-(2,5-dimethylphenyl)-9H-fluorene.
Reduction or Direct Arylation: The intermediate is then reduced using Et3SiH/BF3 or directly arylated to form 2-bromo-9-fluorenol.
Alkylation and Cyclization: Alkylation at the C(9) position with methallyl chloride followed by intramolecular Friedel-Crafts alkylation leads to the formation of the key building block 2-bromo-3’,3’,4’,7’-tetramethyl-2’,3’-dihydrospiro[fluorene-9,1’-indene].
Buchwald-Hartwig Coupling: The final step involves the coupling of the intermediate with an amine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and efficient. The process typically avoids chromatography, making it more suitable for large-scale production. The overall yield of the synthesis can exceed 25% over five steps .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[9H-fluoren]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reagents like Et3SiH/BF3.
Substitution: The compound can undergo substitution reactions, particularly at the fluorenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like triethylsilane (Et3SiH) and boron trifluoride (BF3) are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorenone derivatives, while reduction can produce fluorenol derivatives .
Wissenschaftliche Forschungsanwendungen
N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[9H-fluoren]-4-amine has a wide range of applications in scientific research:
Organic Electronics: The compound is used as a hole transport material in organic solar cells and organic light-emitting diodes (OLEDs) due to its excellent charge transport properties.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[9H-fluoren]-4-amine primarily involves its role as a hole transport material. The compound facilitates the movement of positive charges (holes) through organic electronic devices, enhancing their efficiency and performance . The molecular targets and pathways involved include the interaction with the active layers of organic solar cells and OLEDs, where it helps in charge separation and transport .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-N,N’-diphenylbenzidine: This compound also serves as a hole transport material but has a different structural configuration.
9,9-Dimethylfluorene: A simpler compound used as a building block in the synthesis of more complex materials.
Uniqueness
N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[9H-fluoren]-4-amine is unique due to its spirobi[fluorene] core, which provides enhanced stability and rigidity compared to other similar compounds. This structural feature makes it particularly effective in applications requiring high thermal and chemical stability .
Eigenschaften
Molekularformel |
C55H41N |
|---|---|
Molekulargewicht |
715.9 g/mol |
IUPAC-Name |
N,N-bis(9,9-dimethylfluoren-2-yl)-9,9'-spirobi[fluorene]-4-amine |
InChI |
InChI=1S/C55H41N/c1-53(2)43-21-10-5-16-36(43)40-30-28-34(32-49(40)53)56(35-29-31-41-37-17-6-11-22-44(37)54(3,4)50(41)33-35)51-27-15-26-48-52(51)42-20-9-14-25-47(42)55(48)45-23-12-7-18-38(45)39-19-8-13-24-46(39)55/h5-33H,1-4H3 |
InChI-Schlüssel |
ONDSLGBDOQYSIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC5=C(C=C4)C6=CC=CC=C6C5(C)C)C7=CC=CC8=C7C9=CC=CC=C9C81C2=CC=CC=C2C2=CC=CC=C12)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


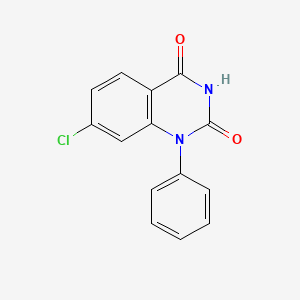
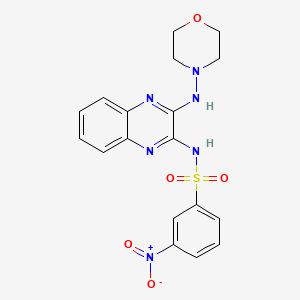
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylpropyl ester](/img/structure/B13931794.png)
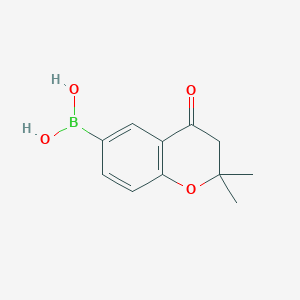

![2-ethyl-7-benzyl-2,7-Diazaspiro[4.4]nonane](/img/structure/B13931829.png)
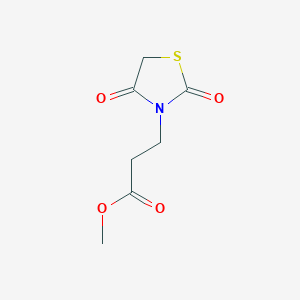
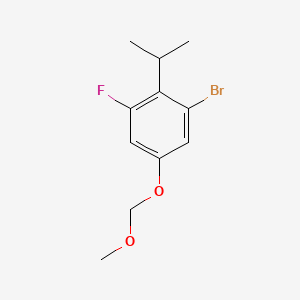
![4-[(3-Fluoro-phenylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13931842.png)
![Ethyl 2'-fluoro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13931845.png)
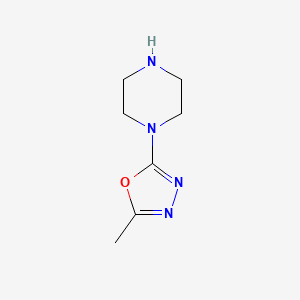

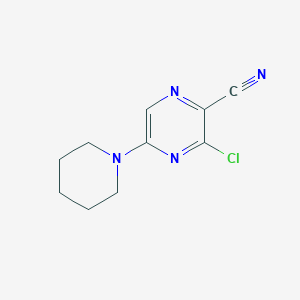
![3-[4-(2-Benzyloxyethoxy)phenyl]-2-chloropropionic acid methyl ester](/img/structure/B13931862.png)
